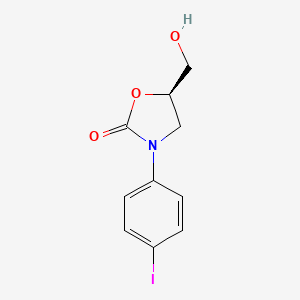

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

描述

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one (CAS: 252330-13-5) is an oxazolidinone derivative characterized by a hydroxymethyl group at the 5-position and a 4-iodophenyl substituent at the 3-position of the oxazolidinone core. Its molecular formula is C₁₀H₁₀INO₃ (MW: 319.1 g/mol), and it is primarily used in research settings for antibacterial drug development and synthetic chemistry . The (R)-stereochemistry is critical, as oxazolidinones often exhibit stereospecific biological activity, particularly in targeting bacterial ribosomes .

Structure

3D Structure

属性

IUPAC Name |

(5R)-5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECRHMULLZOXQY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)I)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves the following steps:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

Introduction of the hydroxymethyl group: This step may involve the reduction of a corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions, particularly at the iodophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Deiodinated products or reduced aromatic rings.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Chemistry

As a chiral auxiliary: Used in asymmetric synthesis to induce chirality in target molecules.

Building block: Utilized in the synthesis of more complex organic molecules.

Biology and Medicine

Antibacterial agent: Potential use in developing new antibiotics.

Pharmacophore: The compound’s structure can serve as a pharmacophore in drug design.

Industry

Material science: Possible applications in the development of new materials with specific properties.

作用机制

The mechanism of action would depend on the specific application. For instance, as an antibacterial agent, it might inhibit protein synthesis by binding to the bacterial ribosome. The hydroxymethyl and iodophenyl groups could interact with specific molecular targets, affecting various biochemical pathways.

相似化合物的比较

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Analogues

Linezolid and Derivatives

- Linezolid (Lzd): A clinically approved oxazolidinone antibiotic with a 3-fluoro-4-morpholinophenyl group at the 3-position. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike the target compound, Linezolid’s morpholine ring enhances solubility and pharmacokinetics but introduces risks of monoamine oxidase inhibition (MAOI) .

- Tedizolid Phosphate : A prodrug with a 4-(2-methyltetrazol-5-yl)pyridin-3-fluorophenyl group. The phosphate group improves oral bioavailability, and the tetrazole-pyridine moiety enhances potency against resistant strains. The target compound’s iodine substituent lacks this prodrug advantage but may offer unique reactivity in cross-coupling reactions .

Halogen-Substituted Analogues

- (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 444335-16-4): This brominated analogue shares the hydroxymethyl group but replaces iodine with bromine. Bromine’s smaller size and lower atomic weight may reduce steric hindrance in synthetic reactions (e.g., Suzuki-Miyaura coupling) compared to iodine .

Sigma-2 Receptor Ligands

- Compound 4h: Features a 4-fluorobenzyl group and a benzhydrylpiperazinylmethyl chain. Designed for sigma-2 receptor targeting, this compound highlights how aryl substituents can shift biological activity from antibacterial to anticancer applications.

Physicochemical Properties

- Solubility : The iodine substituent increases hydrophobicity (predicted density: 1.853 g/cm³) compared to morpholine-containing Linezolid. This may reduce aqueous solubility but improve membrane permeability .

生物活性

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one, with the CAS number 22618-38-8, is a compound belonging to the oxazolidinone class. This class of compounds has garnered significant attention due to its potential as a novel antibiotic and its diverse biological activities. The oxazolidinone framework is particularly noted for its ability to inhibit bacterial protein synthesis, making it a critical area of research in combating antibiotic resistance.

Chemical Structure

The molecular formula for this compound is C10H10INO3. The compound features an oxazolidinone ring, which is essential for its biological activity. The presence of the hydroxymethyl and iodo substituents at specific positions on the ring significantly influences its pharmacological properties.

The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This action prevents the formation of functional ribosomes, thereby inhibiting bacterial growth. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotic classes.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits promising antibacterial activity. Its effectiveness was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Acinetobacter baumannii | 16 |

These results indicate that while the compound is highly effective against certain Gram-positive bacteria, its activity against Gram-negative strains is comparatively lower, which is consistent with the known challenges in developing effective treatments for these pathogens.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the oxazolidinone structure can enhance biological activity. For instance, structural variations at the C5 position have been shown to improve efficacy against resistant bacterial strains. A study highlighted that specific analogues demonstrated enhanced uptake and reduced efflux in Gram-negative bacteria, suggesting a pathway for developing broader-spectrum agents within this class .

Case Studies

A notable case study involved the exploration of oxazolidinone derivatives in clinical settings, where this compound was tested alongside established antibiotics like linezolid. The findings revealed that this compound could effectively overcome some resistance mechanisms observed in clinical isolates of Staphylococcus aureus, showcasing its potential as a viable alternative or adjunct treatment option .

常见问题

Q. What are the standard synthetic routes for (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. A common approach involves:

- Step 1 : Preparation of the oxazolidinone core, (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one, using glycidyl butyrate and aryl carbamates under basic conditions (e.g., LiHMDS or tert-butoxide) .

- Step 2 : Borylation of heteroaryl bromides followed by coupling with the oxazolidinone intermediate. Yields range from 45–87% depending on catalyst (e.g., Pd(OAc)₂) and solvent optimization (THF/DMF mixtures) .

Key Considerations : Temperature control (-78°C to room temperature), inert atmosphere, and purification via silica gel chromatography .

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals peaks at δ 7.53 (m, aromatic H), 4.77 (m, oxazolidinone CH), and 2.10 (t, hydroxymethyl) .

- X-ray Crystallography : Used to resolve stereochemistry and confirm the (R)-configuration, particularly for analogs with fluorinated or brominated substituents .

- HPLC/LC-MS : Ensures purity (>98%) and identifies impurities (e.g., azide byproducts) .

Q. What are the recommended storage and handling protocols?

- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

- Handling : Use moisture-free solvents (e.g., anhydrous THF) and inert gas purging during synthesis to avoid side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modification : Replacing iodine with bromo, fluoro, or morpholine groups alters target binding. For example, 4-morpholinophenyl analogs show enhanced antibacterial activity against Gram-positive pathogens .

- Functional Group Additions : Introducing azidomethyl or nitroimidazole conjugates improves pharmacokinetic profiles (e.g., reduced myelosuppression in MRX-I analogs) .

Methodology : In vitro MIC assays against Staphylococcus aureus and computational docking (e.g., AutoDock) to predict enzyme interactions .

Q. How do reaction conditions impact catalytic efficiency in cross-coupling steps?

- Catalyst Selection : Pd(OAc)₂ with ligands like XPhos increases Suzuki coupling yields (up to 83%) compared to PdCl₂(dppf) .

- Solvent Effects : Polar aprotic solvents (DMF) enhance boronate intermediate stability, while THF improves oxazolidinone ring formation .

- Temperature Optimization : Lower temperatures (-78°C) minimize byproducts during lithiation steps .

Q. What analytical methods resolve contradictions in purity assessments?

- Impurity Profiling : LC-MS identifies trace impurities (e.g., dehalogenated byproducts) not detected by HPLC .

- Dynamic NMR : Distinguishes rotamers in oxazolidinone derivatives, which can skew purity calculations .

- Elemental Analysis : Validates stoichiometry discrepancies caused by hygroscopic hydroxymethyl groups .

Methodological Challenges and Solutions

Q. How can low yields in oxazolidinone cyclization be addressed?

Q. What computational tools predict metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。